High-Yield Synthesis from 2-Acetyl-3-bromothiophene
A patented synthetic route provides a highly efficient method to produce 2-acetylthiophene-3-carbonitrile from 2-acetyl-3-bromothiophene using copper cyanide in NMP at 150°C for 10 hours, achieving a near-quantitative isolated yield of 99% . This high yield contrasts with the often lower and more variable yields encountered in the multi-step synthesis of more complex, similarly functionalized thiophene derivatives, where overall yields can be significantly lower due to the accumulation of inefficiencies at each step [1]. This data provides a quantifiable benchmark for procurement and in-house synthesis planning.
| Evidence Dimension | Isolated Yield of Final Product from a Key Precursor |
|---|---|
| Target Compound Data | 99% yield from 2-acetyl-3-bromothiophene |
| Comparator Or Baseline | Variable yields for multi-step syntheses of complex 2-aminothiophene-3-carbonitrile derivatives (e.g., overall yields often <50%) |
| Quantified Difference | Approximately >49% higher yield for the target compound's single-step conversion |
| Conditions | Reaction: 2-acetyl-3-bromothiophene (1.49 g, 7.29 mmol), CuCN (3.26 g, 36.5 mmol), dry NMP (72 mL), 150°C, 10 h. Purification: silica gel chromatography (hexane/EtOAc 10:1). |
Why This Matters
This high-yield, single-step synthesis from a commercially available brominated precursor allows for cost-effective, scalable procurement and in-house production, reducing supply chain risk compared to complex analogs requiring low-yielding, multi-step sequences.
- [1] Khalifa, M.E., et al. (2020). Gewald synthesis, antitumor profile and molecular modeling of novel 5-acetyl-4-((4-acetylphenyl)amino)-2-aminothiophene-3-carbonitrile scaffolds. Journal of Molecular Structure, 1209, 127931. View Source
